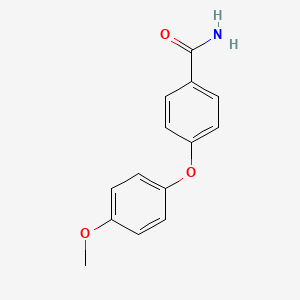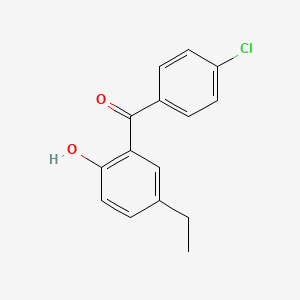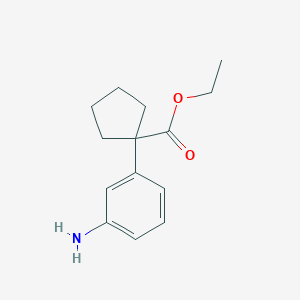![molecular formula C11H6ClNO2 B8636815 4-Chloro-3H-furo[3,4-c]quinolin-1-one](/img/structure/B8636815.png)
4-Chloro-3H-furo[3,4-c]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3H-furo[3,4-c]quinolin-1-one is a heterocyclic compound that features a fused furan and quinoline ring system with a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one typically involves the reaction of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization. The sodium salt of quinolin-6-ol reacts with allyl bromides to form allyl aryl ethers, which are then subjected to thermal rearrangement under standard or microwave conditions. The resulting products undergo acid-catalyzed intramolecular cyclization to yield the desired furoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3H-furo[3,4-c]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furoquinolines .
Aplicaciones Científicas De Investigación
4-Chloro-3H-furo[3,4-c]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial, antitumor, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3H-furo[3,4-c]quinolin-1-one involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the malaria parasite. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in functional groups and substitution patterns.
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar fused ring system but differ in the position of the furan ring and other substituents.
Uniqueness
4-Chloro-3H-furo[3,4-c]quinolin-1-one is unique due to the specific positioning of the chlorine atom and the fused furan-quinoline ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H6ClNO2 |
|---|---|
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
4-chloro-3H-furo[3,4-c]quinolin-1-one |
InChI |
InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2 |
Clave InChI |
KLSBPONMUTUMBM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




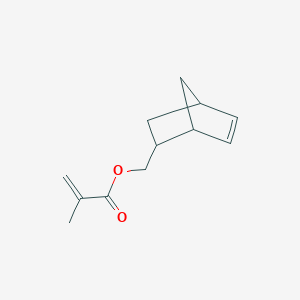
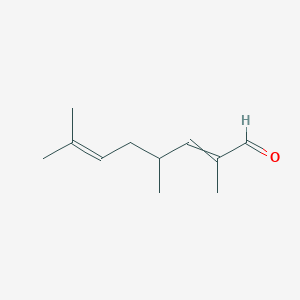
![Pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate](/img/structure/B8636771.png)

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8636786.png)
methanone](/img/structure/B8636810.png)
